molecular formula C17H26BNO4S B1398721 1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene]sulfonyl}piperidine CAS No. 1548827-83-3

1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene]sulfonyl}piperidine

Cat. No. B1398721
M. Wt: 351.3 g/mol
InChI Key: HVHVUNFUBNABBQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for this exact compound were not found, compounds with similar structures have been synthesized through substitution reactions . The structures of these compounds were confirmed by FTIR, 1H and 13C NMR spectroscopy, and MS .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using X-ray diffraction and Density Functional Theory (DFT) . The results of the conformational analysis indicate that the molecular structure optimized by DFT is consistent with the crystal structure determined by single crystal X-ray diffraction .


Chemical Reactions Analysis

The tetramethyl-1,3,2-dioxaborolan-2-yl group is known to participate in various chemical reactions. For instance, it can undergo borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also participate in hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .

Scientific Research Applications

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (NAS) reactions are fundamental in the synthesis of various heterocyclic compounds. For example, the reaction of piperidine with nitro-aromatics in benzene affords nitro-piperidinobenzene derivatives. Such reactions are essential for synthesizing compounds with potential applications in medicinal chemistry and material science (Pietra & Vitali, 1972).

Heterocyclic Compounds and Their Biological Significance

The synthesis and evaluation of heterocyclic compounds, including triazine scaffolds, have shown a wide spectrum of biological activities. These activities range from antimicrobial to anticancer properties, highlighting the importance of heterocyclic chemistry in drug discovery and development (Verma, Sinha, & Bansal, 2019).

Cytochrome P450 Enzyme Inhibitors

The selectivity of chemical inhibitors for cytochrome P450 isoforms is crucial for understanding drug metabolism and potential drug-drug interactions. Research in this area contributes to safer and more effective therapeutic strategies by identifying selective inhibitors for different P450 isoforms (Khojasteh et al., 2011).

Antimicrobial Properties of Monoterpenes

Monoterpenes, such as p-Cymene, exhibit significant antimicrobial effects. This property is particularly relevant in the search for new substances with antimicrobial properties to address the challenge of antimicrobial resistance. Studies in this area focus on understanding the mechanisms of action and potential applications of monoterpenes in human healthcare (Marchese et al., 2017).

Environmental Applications of Redox Mediators

The use of enzymes and redox mediators in the treatment of organic pollutants presents an innovative approach to environmental remediation. This research is vital for developing efficient methods to degrade recalcitrant compounds in industrial wastewater, contributing to environmental protection (Husain & Husain, 2007).

properties

IUPAC Name

1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26BNO4S/c1-16(2)17(3,4)23-18(22-16)14-8-10-15(11-9-14)24(20,21)19-12-6-5-7-13-19/h8-11H,5-7,12-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVHVUNFUBNABBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene]sulfonyl}piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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